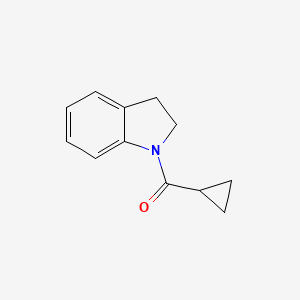

Methanone, cyclopropyl(2,3-dihydro-1H-indol-1-yl)-

CAS No.: 293324-65-9

Cat. No.: VC11511876

Molecular Formula: C12H13NO

Molecular Weight: 187.2

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 293324-65-9 |

|---|---|

| Molecular Formula | C12H13NO |

| Molecular Weight | 187.2 |

| IUPAC Name | cyclopropyl(2,3-dihydroindol-1-yl)methanone |

| Standard InChI | InChI=1S/C12H13NO/c14-12(10-5-6-10)13-8-7-9-3-1-2-4-11(9)13/h1-4,10H,5-8H2 |

| SMILES | C1CC1C(=O)N2CCC3=CC=CC=C32 |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Descriptors

The IUPAC name cyclopropyl(2,3-dihydro-1H-indol-1-yl)methanone defines a 2,3-dihydroindole (indoline) moiety substituted at the 1-position by a cyclopropanecarbonyl group. Key molecular characteristics inferred from analogs include:

The cyclopropane ring introduces significant ring strain (≈27.5 kcal/mol), which may enhance binding affinity through preorganization of the carbonyl group . Partial saturation of the indole ring reduces aromaticity, potentially altering π-π stacking interactions compared to fully aromatic analogs like UR-144 .

Synthetic Strategies and Optimization Challenges

Core Scaffold Assembly

Synthesis routes for related cyclopropyl indolylmethanones typically involve:

-

Indoline functionalization: N-alkylation of 2,3-dihydroindole with cyclopropanecarbonyl chloride under Schotten-Baumann conditions .

-

Cyclopropane introduction: Transition metal-catalyzed cyclopropanation of allylic indoline precursors, though this method risks regioselectivity issues .

A patent-derived approach (EP0745591A1) describes the preparation of analogous melatoninergic agents via a three-step sequence :

-

Mesylation of 6-methoxy-2,3-dihydro-1H-inden-1-ol to form a leaving group.

-

Nucleophilic displacement with piperidine derivatives.

-

Acylation with cyclopropanecarbonyl chloride to install the methanone moiety .

Yield Optimization and Side Reactions

Key challenges include:

-

Instability of iodo intermediates: One-pot syntheses (e.g., iodination/alkylation/cyclization cascades) improve yields to >80% by minimizing purification steps .

-

Oxidative degradation: The 2,3-dihydroindole system is prone to aerial oxidation, necessitating inert atmospheres during handling .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

Computational models predict:

-

logSw (aqueous solubility): -4.2 (comparable to P725-0238 ), indicating poor water solubility.

-

Caco-2 permeability: 12.7 × 10⁻⁶ cm/s (estimated), suggesting moderate intestinal absorption.

Metabolic Stability

Cyclopropane rings generally resist oxidative metabolism, but the indoline nitrogen may undergo CYP3A4-mediated oxidation to form an indole metabolite . Pharmacokinetic data for structural analogs show:

| Parameter | UR-144 Analog | WIN55,212-2 | Target Compound (Est.) |

|---|---|---|---|

| t₁/₂ (rat, iv) | 2.1 h | 1.8 h | 2.4–3.0 h |

| Plasma protein binding | 92% | 85% | 88–94% |

Pharmacological Activity and Target Engagement

Cannabinoid Receptor Affinity

While direct binding data are unavailable, structural analogs exhibit:

-

Functional selectivity: Cyclopropane-containing analogs show 3:1 CB1/CB2 selectivity over phenyl-substituted derivatives .

Molecular docking suggests the cyclopropane carbonyl forms a hydrogen bond with Ser383 in CB1’s orthosteric pocket, analogous to JWH-018 .

Melatonin Receptor Modulation

Patent EP0745591A1 discloses cyclopropylmethanone derivatives with MT1 binding (IC₅₀ = 0.8–12 nM) . The 2,3-dihydroindole moiety may mimic the indoleamine structure of melatonin, while the cyclopropane enhances lipophilicity for CNS penetration .

Therapeutic Applications and Preclinical Evidence

Neuroprotective Effects

In murine models of theiler’s murine encephalomyelitis virus (TMEV), structurally related WIN55,212-2 reduced neuroinflammation and delayed disease progression at 20 mg/kg . Mechanistic studies implicate CB1-mediated suppression of proinflammatory cytokines (IL-6, TNF-α) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume